![molecular formula C24H25N5O2 B2460379 1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-16-8](/img/structure/B2460379.png)

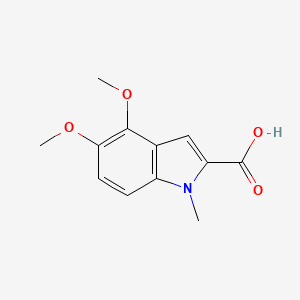

1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a pyrimidodione group, a benzyl group, and a tolyl group . These groups are commonly found in diverse chemical compounds and can influence the compound’s properties and reactivity .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, tolyl groups can act as leaving groups in nucleophilic substitutions .Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Compounds structurally related to the given chemical have been synthesized and evaluated for their inhibitory activity against DPP-IV, an enzyme involved in glucose metabolism. For instance, a study synthesized derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups, showing moderate to good inhibitory activities against DPP-IV. This suggests potential applications in managing diabetes and related metabolic disorders (Didunyemi Mo et al., 2015).

Neurodegenerative Disease Treatment

Research into tricyclic xanthine derivatives, which share a structural motif with the compound , identified potential applications in treating neurodegenerative diseases. These compounds demonstrated potent antagonistic activity against adenosine receptors and the ability to inhibit monoamine oxidases (MAO), suggesting a dual-targeted approach to neurodegenerative disease therapy (A. Brunschweiger et al., 2014).

Anticancer Activity

Purine derivatives, including structures similar to the specified compound, have been explored for their anticancer properties. One study designed and synthesized olomoucine analogues displaying significant anticancer activity against human breast cancer cell lines, indicating the potential for development into therapeutic agents (A. Hayallah, 2017).

Adenosine Receptor Antagonism

Another area of research focuses on the synthesis of derivatives as selective antagonists for adenosine receptors, critical in various physiological processes. Studies have identified compounds with high affinity and selectivity towards human A3 adenosine receptors, suggesting applications in treating conditions like inflammatory diseases (E. Priego et al., 2008).

Synthesis and Protective Strategies in Medicinal Chemistry

The compound's structure lends itself to discussions on synthetic strategies and protective group use in medicinal chemistry. For example, research has explored the use of thietanyl protection for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting techniques to preserve functional groups during complex syntheses (F. Khaliullin et al., 2020).

Propiedades

IUPAC Name |

1-methyl-9-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-9-4-6-11-18(16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-8-14-28(20)23)19-12-7-5-10-17(19)2/h4-7,9-12H,8,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJLWBSFEJGMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2460298.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2460301.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)

![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)

![1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2460313.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)